molecular formula C17H20N2O3 B2493597 N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide CAS No. 1252326-52-5

N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide

Cat. No. B2493597
CAS RN: 1252326-52-5
M. Wt: 300.358
InChI Key: CUKCXJSBZCRABJ-UHFFFAOYSA-N
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Description

“N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide” is a complex organic compound. It contains functional groups such as amide, cyanomethyl, cyclopropyl, and methoxy groups .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including IR, 1H NMR, and 13C NMR . The InChI code provides a standard way to encode the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For instance, the amide group can participate in various condensation and substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as molecular weight, purity, storage temperature, and physical form can be determined through various analytical methods .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Without specific information on the compound, it’s challenging to predict its mechanism of action.

Safety and Hazards

Safety information for similar compounds includes hazard statements and precautionary statements . It’s crucial to handle all chemicals with appropriate safety measures.

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For instance, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-(oxolan-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c18-9-10-19(14-5-6-14)17(20)13-3-7-15(8-4-13)22-12-16-2-1-11-21-16/h3-4,7-8,14,16H,1-2,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKCXJSBZCRABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)N(CC#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide

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